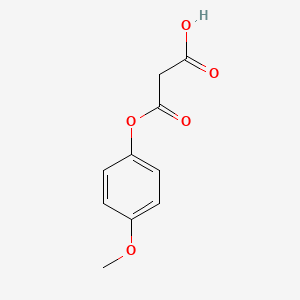

3-(4-甲氧基苯氧基)-3-氧代丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(4-Methoxyphenoxy)-3-oxopropanoic acid, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA is a derivative of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, which are known to have herbicidal and fungicidal properties. In

科学研究应用

酚类化合物在疾病预防和治疗中的应用

酚类化合物,如丁香酸和绿原酸,因其治疗应用而被广泛研究。这些化合物表现出广泛的生物活性,包括抗氧化、抗菌、抗炎和神经保护作用。例如,丁香酸通过植物中的莽草酸途径合成,在预防糖尿病、心血管疾病和癌症方面显示出潜力。其有效性归因于芳香环上的甲氧基的存在,这赋予了其强大的抗氧化活性(Cheemanapalli 等人,2018)。同样,绿原酸存在于绿咖啡提取物和茶中,在脂质和葡萄糖代谢调节中发挥作用,为糖尿病和肥胖等代谢紊乱提供了治疗方法(Naveed 等人,2018)。

工业和环境应用

除了生物医学应用外,酚类化合物还具有重要的工业用途。例如,它们在生物修复、光催化臭氧化和催化中的作用是值得注意的。这些应用利用了这些化合物抗氧化特性来解决环境污染物和降解过程。对 4'-香叶氧基阿魏酸(一种异戊烯基阿魏酸衍生物)的综述讨论了其作为抗癌和抗炎剂的潜力,强调了酚类化合物在各个领域的用途(Epifano 等人,2015)。

抗氧化机制和健康益处

酚类化合物抗氧化机制,包括它们清除自由基和调节信号通路的作用,已得到广泛综述。这些机制有助于化合物对氧化应激的保护作用,而氧化应激与多种疾病的发病机制有关。对包括酚酸在内的各种抗氧化剂的综合分析突出了它们在减少氧化损伤和支持健康方面的意义(Parcheta 等人,2021)。

作用机制

Biochemical Pathways

The compound may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents . .

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl)propionic acid, has been studied in sprague-dawley rats . After oral administration, the compound and its conjugates were detected in the bloodstream within 15 minutes, indicating rapid absorption . The compound and its conjugates were also detected in various organs 6 hours post-administration, suggesting wide tissue distribution .

属性

IUPAC Name |

3-(4-methoxyphenoxy)-3-oxopropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-14-7-2-4-8(5-3-7)15-10(13)6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARCBQAPEJAIQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC(=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Methoxyphenoxy)-3-oxopropanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-{[2-Benzyl-2-imidazolinyl]sulfonyl}chromen-2-one](/img/structure/B2773276.png)

![Isoxazol-5-yl(3-((4-methylbenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2773277.png)

![2-[[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-6-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]oxane-3,4,5-triol](/img/structure/B2773281.png)

![methyl [(4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2773290.png)

![4-amino-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2773291.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-1-(4-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773293.png)